3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid
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Overview
Description
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid is a chemical compound with the molecular formula C7H9BClNO4 and a molecular weight of 217.42 g/mol . It is a boronic acid derivative, which is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid typically involves the reaction of 3-chloro-2,6-dimethoxypyridine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and receptors. The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction is often exploited in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridin-4-ylboronic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-Bromo-2,6-dimethoxypyridin-4-ylboronic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
3-Chloro-4-methoxypyridin-2-ylboronic acid: Differently substituted pyridine ring, which may influence its chemical behavior and applications.
Uniqueness
3-Chloro-2,6-dimethoxypyridin-4-ylboronic acid is unique due to the presence of both chlorine and methoxy groups on the pyridine ring, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
(3-chloro-2,6-dimethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BClNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOHPFUKUXAMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Cl)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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